2,5-二甲氧基苯异氰酸酯

描述

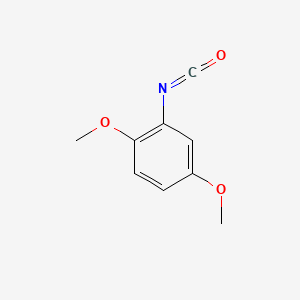

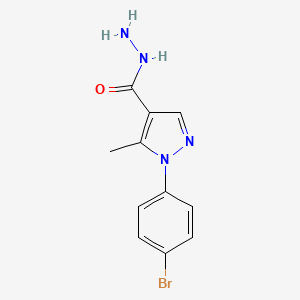

2,5-Dimethoxyphenyl isocyanate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Dimethoxyphenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dimethoxyphenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxyphenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 分析方法开发

- 检测和定量: 开发高性能液相色谱串联质谱(HPLC-MS/MS)方法,用于检测和定量2,5-二甲氧基苯异氰酸酯的某些衍生物,如25B-NBOMe,在生物样本(Poklis et al., 2014)。

2. 化学合成和反应性

- N-异氰酸酯的合成和反应性: 探索氮取代异氰酸酯的合成和反应性,包括2,5-二甲氧基苯异氰酸酯衍生物,突出它们在复杂反应级联和杂环合成中的潜力(Vincent-Rocan & Beauchemin, 2016)。

3. 药理学和药物设计

- 神经药理学: 研究2,5-二甲氧基苯异氰酸酯的某些衍生物的神经药理学效应,重点关注它们与5-羟色胺受体的相互作用和潜在致幻效应(Elmore et al., 2018)。

4. 材料科学和缓蚀

- 缓蚀性能: 研究2,5-二甲氧基苯异氰酸酯的某些衍生物在抑制金属(如低碳钢)在酸性溶液中腐蚀方面的有效性(Chafiq et al., 2020)。

5. 催化和工业应用

- 催化剂的开发: 研究利用2,5-二甲氧基苯异氰酸酯衍生物开发Z-选择性烯烃转化催化剂(Occhipinti et al., 2014)。

6. 有机化学和合成

- 新化合物的合成: 合成和表征各种新化合物,包括溴酚和尿素衍生物,利用2,5-二甲氧基苯异氰酸酯(Balaydın等,2012),(Choi等,2010)。

7. 纳米技术和材料改性

- 氧化石墨烯改性: 通过处理2,5-二甲氧基苯异氰酸酯衍生物,增强氧化石墨烯与共轭聚合物的相容性,用于电子器件的潜在应用(Zheng et al., 2017)。

安全和危害

2,5-Dimethoxyphenyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

作用机制

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including 2,5-dimethoxyphenyl isocyanate, are highly reactive and can undergo various chemical reactions, such as polymerization and addition reactions .

Biochemical Pathways

Isocyanates are known to react with compounds containing active hydrogen atoms, which could potentially interfere with various biochemical pathways .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized, and excreted .

Result of Action

Isocyanates are known to cause irritation and sensitization, indicating that they can have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethoxyphenyl isocyanate . For example, the presence of compounds with active hydrogen atoms in the environment can lead to reactions with the isocyanate, potentially affecting its stability and reactivity .

生化分析

Biochemical Properties

2,5-Dimethoxyphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea linkages. It interacts with various enzymes and proteins, facilitating the protection and deprotection of amino groups. The compound’s chemoselective nature allows it to form stable urea linkages under acidic, alkaline, and aqueous conditions . This stability is advantageous for biochemical applications, as it ensures the integrity of the compound during reactions.

Cellular Effects

2,5-Dimethoxyphenyl isocyanate has notable effects on different cell types and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable urea linkages can impact protein function and cellular signaling, potentially leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, 2,5-Dimethoxyphenyl isocyanate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with amino groups, leading to changes in enzyme activity and gene expression. The compound’s chemoselective nature allows it to target specific biomolecules, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dimethoxyphenyl isocyanate can change over time. The compound is stable under various conditions, but its long-term effects on cellular function need to be studied further. Degradation products and their impact on cellular processes are also areas of interest for researchers .

Metabolic Pathways

2,5-Dimethoxyphenyl isocyanate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form stable urea linkages can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,5-Dimethoxyphenyl isocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its biochemical activity .

Subcellular Localization

The subcellular localization of 2,5-Dimethoxyphenyl isocyanate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

属性

IUPAC Name |

2-isocyanato-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-3-4-9(13-2)8(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBFHMCUNRKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400330 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-62-7 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56309-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)